molecular formula C17H17NO3 B1583927 N-Benzoyl-L-Phenylalanine Methyl Ester CAS No. 3005-61-6

N-Benzoyl-L-Phenylalanine Methyl Ester

Cat. No. B1583927
CAS RN: 3005-61-6
M. Wt: 283.32 g/mol
InChI Key: BRQQPHKRRCUYLA-HNNXBMFYSA-N
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Description

N-Benzoyl-L-Phenylalanine Methyl Ester is a chemical compound with the linear formula C16H15NO3 . Its molecular weight is 269.303 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of N-Benzoyl-L-Phenylalanine Methyl Ester is represented by the linear formula C16H15NO3 . More detailed structural information, such as a 3D structure, was not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Benzoyl-L-Phenylalanine Methyl Ester include a molecular weight of 269.303 . The storage temperature is recommended to be -20°C . More specific properties such as density, melting point, and boiling point were not found in the search results.

Scientific Research Applications

Biochemical Research

N-Benzoyl-L-Phenylalanine Methyl Ester is used in biochemical research . It’s a compound with the empirical formula C16H15NO3 and a molecular weight of 269.30 .

Application

It’s used in the study of peptide derived self-organized nanoarchitectures . These studies are important due to their potential application in advanced material science, biointerface engineering, therapeutics, etc .

Results or Outcomes

Biosynthesis of L-Phenylalanine

N-Benzoyl-L-Phenylalanine Methyl Ester is used in the biosynthesis of L-Phenylalanine .

Application

Researchers have developed an artificial bioconversion process to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) . This work opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .

Method of Application

The engineered L-phenylalanine biosynthesis pathway comprises two modules :

  • In the first module, aromatic precursors and glycine were converted into phenylpyruvate, the key precursor for L-phenylalanine .
  • The second module catalyzed phenylpyruvate to L-phenylalanine .

Results or Outcomes

The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69% . They also expanded the aromatic precursors to produce L-phenylalanine from benzyl alcohol .

Peptide Synthesis

N-Benzoyl-L-Phenylalanine Methyl Ester is used in peptide synthesis .

Application

It’s used in the synthesis of aspartame precursor using organic-solvent-stable PST-01 protease in monophasic aqueous-organic solvent systems . This process is important for the production of aspartame, a low-calorie sweetener used in many sugar-free and “diet” foods .

Results or Outcomes

Biochemical Studies

N-Benzoyl-L-Phenylalanine Methyl Ester is used in biochemical studies .

Application

It’s used in the study of the effect of N-benzoyl-D-phenylalanine on carbohydrate metabolic enzymes in neonatal streptozotocin diabetic rats . This study is important for understanding the metabolic effects of this compound and its potential therapeutic applications .

Results or Outcomes

Reprogramming Natural Proteins

N-Benzoyl-L-Phenylalanine Methyl Ester is used in reprogramming natural proteins using unnatural amino acids .

Application

Unnatural amino acids have gained significant attention in protein engineering and drug discovery as they allow the evolution of proteins with enhanced stability and activity . The incorporation of unnatural amino acids into proteins offers a rational approach to engineer enzymes for designing efficient biocatalysts that exhibit versatile physicochemical properties and biological functions .

Results or Outcomes

Medical Intermediate

N-Benzoyl-L-Phenylalanine Methyl Ester is used as a medical intermediate .

Application

It’s used in the production of various pharmaceuticals .

properties

IUPAC Name

methyl (2S)-2-benzamido-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-21-17(20)15(12-13-8-4-2-5-9-13)18-16(19)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,18,19)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQQPHKRRCUYLA-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl-L-Phenylalanine Methyl Ester

CAS RN

3005-61-6
Record name L-Phenylalanine, N-benzoyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003005616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
JF Bello, EF Llama, C Del Campo, MJ Cabezas… - Journal of molecular …, 1993 - Elsevier
The alteration by DMF of the active site of native α-chymotrypsin was analyzed by QSAR and molecular mechanics methodologies. The hydrolysis of several synthetic esters was used …
Number of citations: 10 www.sciencedirect.com
D Uemura, K Sugiura, Y Hirata - Chemistry Letters, 1975 - journal.csj.jp
O-Acetyl-N-(N′-benzoyl-L-phenylalanyl)-L-phenylalaninol was isolated from Euphorbia fischeriana Steudel. The structure has been established by nmr spectral analysis and the …
Number of citations: 15 www.journal.csj.jp
MJ Balunas, B Su, S Riswan, HHS Fong… - Phytochemistry …, 2009 - Elsevier
… (7–13) of the modified peptide, fatty acid, monoterpenoid, and benzenoid types, including six known compounds and the new natural product, N-benzoyl-l-phenylalanine methyl ester (9)…
Number of citations: 30 www.sciencedirect.com
F Schuber, B Belleau - Bioorganic Chemistry, 1973 - Elsevier
… We submit that the 2,2’-biphenyl analog I of N-benzoyl-L-phenylalanine methyl ester (L-BzPheOCH,) which exists as two sluggishly interconvertible conformations and where the …
Number of citations: 6 www.sciencedirect.com
A Dominguez, N Cabezas, JM Sanchez-Montero… - Tetrahedron, 1995 - Elsevier
… CO-OR (attack point of Ser195) and the end of the substrate located in "ar" subsite is similar in the case of the natural substrate of the enzyme (N-benzoyl-L-Phenylalanine methyl ester ( …
Number of citations: 7 www.sciencedirect.com
JZ Crich, R Brieva, P Marquart, RL Gu… - The Journal of …, 1993 - ACS Publications
… The combined organic layer was concentrated to dryness under reduced pressure to yield 280 mg of N-benzoyl-L-phenylalanine methyl ester (99% yield; 65% ee). A suspension of 280 …
Number of citations: 98 pubs.acs.org
AJ Metrano, SJ Miller - The Journal of Organic Chemistry, 2014 - ACS Publications
We report the development and optimization of a tetrapeptide that catalyzes the methanolytic dynamic kinetic resolution of oxazol-5(4H)-ones (azlactones) with high levels of …
Number of citations: 64 pubs.acs.org
R Piana, NI Defender–Deals - blog.priceplow.com
… This is an ingredient we’re excited about, but it’s going to come down to the standardization and how much of the dehydrololiolide and N-Benzoyl-L-phenylalanine methyl ester we have …
Number of citations: 2 blog.priceplow.com
JD Young, FH Carpenter - Journal of Biological Chemistry, 1961 - Elsevier
An examination of the Sanger structure of insulin (2) reveals that the one lysine and the one arginine in the molecule occur outside of the cystine bridges and in the last eight amino acid …
Number of citations: 118 www.sciencedirect.com
C Djerassi, E Lund, E Bunnenberg… - Journal of the American …, 1961 - ACS Publications
absorption transition. The rather rare C-nitroso chromophore shows a Cotton effect in the visible centered around 675 µ, while that of a N-nitrosodialkvlamine occurs between 350-400 µ…
Number of citations: 34 pubs.acs.org

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